Product packaging for 1-(3,4-Diethoxyphenyl)ethanamine(Cat. No.:CAS No. 105321-50-4)

1-(3,4-Diethoxyphenyl)ethanamine

Cat. No.: B033651
CAS No.: 105321-50-4
M. Wt: 209.28 g/mol
InChI Key: OXUSXEBIIDKQFW-UHFFFAOYSA-N
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Description

Overview of Substituted Phenethylamines in Organic Chemistry

Substituted phenethylamines are a large and diverse class of organic compounds based on the phenethylamine (B48288) structure. iaea.orgwikipedia.org This core structure consists of a phenyl ring connected to an amino group through a two-carbon ethyl chain. iaea.orgwikipedia.org The class encompasses all derivatives formed by replacing one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with other substituents. wikipedia.orgresearchgate.net

This structural versatility gives rise to a wide array of compounds with varied pharmacological properties. researchgate.net Many endogenous compounds, including essential hormones and neurotransmitters like dopamine (B1211576) and norepinephrine, are substituted phenethylamines. acs.org The class also includes numerous synthetic compounds with applications as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, antidepressants, and more. researchgate.net The specific identity and position of the substituents on the phenethylamine scaffold are crucial in determining the compound's chemical properties and biological activity. Common modifications include the addition of methyl groups to the sidechain (as in amphetamines) or the introduction of substituents like methoxy (B1213986) or hydroxyl groups to the phenyl ring. wikipedia.org

Significance of the Amine and Diethoxyphenyl Moieties in Chemical Research

The chemical behavior and potential applications of 1-(3,4-Diethoxyphenyl)ethanamine are largely dictated by its two key functional components: the primary amine group and the 3,4-diethoxyphenyl group.

The amine moiety is a fundamental functional group in organic and medicinal chemistry. The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, allowing them to participate in a vast range of chemical reactions. wikipedia.org This reactivity is central to their role in both biological systems and synthetic chemistry. In medicinal chemistry, the amine group is a common feature in many active pharmaceutical ingredients, as it can be readily protonated to form ammonium (B1175870) salts, often enhancing solubility and suitability for formulation. The ability of the amine to form hydrogen bonds and interact with biological targets like receptors and enzymes is critical to the pharmacological activity of many drugs. Reductive amination, the conversion of a ketone or aldehyde to an amine, is a widely used synthetic transformation. wikipedia.orglibretexts.org

The 3,4-diethoxyphenyl moiety consists of a benzene (B151609) ring with two ethoxy (-OCH₂CH₃) groups attached at the third and fourth positions. The presence of alkoxy groups like diethoxy on a phenyl ring significantly influences the molecule's electronic properties and lipophilicity. Compared to its dimethoxy or dihydroxy analogues, the diethoxy substitution increases the compound's non-polar character. This can affect how the molecule interacts with biological membranes, its metabolic stability, and its binding affinity for protein targets. In drug design, modifying alkoxy substituents is a common strategy to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. For instance, studies on related phenethylamine derivatives have shown that substitutions on the phenyl ring are critical determinants of biological activity, such as dopamine reuptake inhibition. biomolther.org While methoxy-substituted compounds showed weak activity in some assays, altering the alkyl chain length of these ether groups can modulate potency and selectivity. biomolther.org

Current Research Landscape and Future Directions for this compound

Currently, there is a notable lack of dedicated published research focusing specifically on the synthesis, characterization, and biological evaluation of this compound. The compound is primarily listed in chemical supplier catalogs. However, its structural similarity to other well-studied phenethylamines suggests potential avenues for future investigation.

Synthesis: The synthesis of this compound is not explicitly detailed in academic literature, but it can be readily conceived through established synthetic routes. A probable method is the reductive amination of 1-(3,4-diethoxyphenyl)ethanone. wikipedia.orgrsc.org This reaction involves condensing the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target primary amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. libretexts.orgmasterorganicchemistry.com Another classical method is the Leuckart reaction, which uses ammonium formate (B1220265) or formamide (B127407) to convert ketones into amines at high temperatures. wikipedia.orgntnu.no

A related isomer, 2-(3,4-diethoxyphenyl)ethanamine, has been synthesized via the hydrogenation of 3,4-diethoxybenzyl cyanide using a Raney nickel catalyst. prepchem.com This indicates that the necessary precursors for synthesizing the title compound, such as 3,4-diethoxyacetophenone, are accessible.

Potential Research Applications: Based on the biological activities of structurally related phenethylamines, research into this compound could explore several areas. Studies on substituted phenethylamine-based ureas have revealed potential as anticancer and antioxidant agents. iaea.org Furthermore, the broad family of phenethylamines has been extensively investigated for its psychopharmacological effects, often mediated through interactions with dopaminergic and serotonergic systems. nih.gov Research on phenethylamine derivatives has explored their potential as dopamine reuptake inhibitors, a mechanism relevant to various neurological conditions. biomolther.org Future research could, therefore, focus on evaluating the cytotoxic, antioxidant, and neuropharmacological properties of this compound to determine if the specific diethoxy substitution confers any novel or enhanced activity compared to its more studied counterparts.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole
This compoundC₁₂H₁₉NO₂209.29105321-50-4Target Compound
1-(3,4-Diethoxyphenyl)ethanoneC₁₂H₁₆O₃208.2549656-06-0Key Precursor
3,4-DiethoxybenzeneacetonitrileC₁₂H₁₅NO₂205.2527472-21-5Precursor for Isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B033651 1-(3,4-Diethoxyphenyl)ethanamine CAS No. 105321-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-diethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUSXEBIIDKQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387814
Record name 1-(3,4-diethoxyphenyl)ethanamine
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Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105321-50-4
Record name 3,4-Diethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105321-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-diethoxyphenyl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3,4 Diethoxyphenyl Ethanamine and Its Analogues

Established Synthetic Routes

Reductive Amination Strategies for 1-(3,4-Diethoxyphenyl)ethanamine

Reductive amination is a cornerstone method for the synthesis of amines, including this compound. wikipedia.orglibretexts.orgnumberanalytics.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.orgnumberanalytics.com For the synthesis of this compound, the precursor would be 3,4-diethoxyacetophenone.

The reaction can be performed directly, where the carbonyl compound, amine, and reducing agent are combined in a single step. wikipedia.org Alternatively, an indirect approach can be used where the imine is formed first and then reduced. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is also a widely employed method for the reduction step. wikipedia.orgcengage.com.au

A notable example of reductive amination involves the use of a titanium(IV) isopropoxide-mediated reaction, which has proven efficient for the synthesis of various secondary amines from ketones. This method has been shown to proceed through a transient imine species and can produce the desired amines in high yields. The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product.

Table 1: Common Reducing Agents in Reductive Amination

Reducing AgentAbbreviationKey Features
Sodium BorohydrideNaBH₄A common and versatile reducing agent. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines in the presence of carbonyls. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Catalytic HydrogenationH₂/CatalystUtilizes catalysts such as Pd, Pt, or Ni. wikipedia.orgcengage.com.au

Condensation Reactions in the Synthesis of Related Phenethylamine (B48288) Derivatives

Condensation reactions provide another important pathway to phenethylamine derivatives. researchgate.net These reactions involve the joining of two molecules, often with the elimination of a small molecule like water. A classic example is the Henry reaction, which is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone. youtube.com The resulting nitroalkanol can be further reduced to yield a phenethylamine.

Another relevant condensation approach is the reaction of a substituted phenylacetonitrile (B145931) with a suitable electrophile, followed by reduction of the nitrile group to an amine. The reduction of nitriles to primary amines can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. orgsyn.org For instance, benzyl (B1604629) cyanide can be reduced to β-phenylethylamine using a Raney nickel catalyst under hydrogen pressure. orgsyn.org The presence of ammonia (B1221849) during the reduction can help to minimize the formation of secondary amine byproducts. orgsyn.org

Precursor Utility in Complex Molecule Synthesis

This compound and its analogues are valuable precursors in the synthesis of more complex and often biologically active molecules. The phenethylamine scaffold is a common motif in many natural products and pharmaceutical agents. nih.gov For example, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer activities. nih.gov

The primary amine group of this compound allows for a variety of subsequent chemical transformations. It can be acylated, alkylated, or used in cyclization reactions to build more elaborate molecular architectures. For instance, it can serve as a key building block for the synthesis of certain tetrahydroisoquinoline alkaloids. mdpi.com The utility of this precursor is further highlighted by its role in the preparation of ligands for various receptors, demonstrating its importance in medicinal chemistry. nih.gov

Asymmetric Synthesis and Enantioselective Approaches to this compound

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. whiterose.ac.uk Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause unwanted side effects. researchgate.net Therefore, the development of methods for the asymmetric synthesis of this compound to produce enantiomerically enriched products is of great importance.

Chiral Resolution Techniques for Enantiomerically Enriched Products

Chiral resolution is a classical method for separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. researchgate.net This technique typically involves the use of a chiral resolving agent, which is a single enantiomer of another chiral compound. The resolving agent reacts with the racemic amine to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. google.com

For amines like this compound, chiral acids such as tartaric acid derivatives are commonly used as resolving agents. google.com Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base. google.com While effective, a major drawback of chiral resolution is that the maximum theoretical yield for the desired enantiomer is 50%. whiterose.ac.uk However, processes that combine resolution with in-situ racemization of the unwanted enantiomer can overcome this limitation, theoretically allowing for a 100% yield of the desired product. whiterose.ac.uk

Table 2: Example of Chiral Resolution

Racemic MixtureChiral Resolving AgentDiastereomers FormedSeparation Method
(R/S)-1-(3,4-Diethoxyphenyl)ethanamine(R,R)-Tartaric Acid(R)-Amine-(R,R)-Tartrate & (S)-Amine-(R,R)-TartrateFractional Crystallization

Application of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, rather than separating a racemic mixture. This can be achieved through the use of chiral auxiliaries or chiral catalysts.

A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. nih.govharvard.edu For the synthesis of chiral amines, a common strategy involves the use of a chiral amine as an auxiliary. For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary in asymmetric alkylation reactions. nih.govharvard.edu The auxiliary can be attached to a precursor molecule, guide a stereoselective transformation, and then be cleaved to yield the enantiomerically enriched target amine. nih.govharvard.eduprinceton.edu

Chiral catalysts, on the other hand, are chiral molecules that can accelerate a chemical reaction and control its stereochemical outcome without being consumed in the process. daicelchiraltech.cn In the context of synthesizing chiral amines, asymmetric hydrogenation of imines using chiral transition metal catalysts (e.g., containing iridium or ruthenium) is a powerful technique. mdpi.comgoogle.com These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. nii.ac.jp Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a valuable tool for the enantioselective synthesis of chiral amines. nii.ac.jp

Stereochemical Control in Synthesis of Phenethylamine Derivatives

The synthesis of specific stereoisomers of phenethylamine derivatives is crucial, as different enantiomers can exhibit distinct biological activities. Traditional chemical methods for producing chiral amines have often been hampered by a lack of stereoselectivity. nih.gov A significant advancement in achieving stereochemical control is the use of biocatalytic methods, which employ engineered enzymes to facilitate highly selective and efficient reactions under sustainable conditions. nih.govtandfonline.com

One prominent enzymatic approach involves the use of amine transaminases (ATAs). These enzymes, which utilize the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), catalyze the transfer of an amine group from a donor to a prochiral ketone, yielding a chiral amine with excellent stereoselectivity. oup.com Researchers have successfully supported ATAs on materials like 2D ITQ-2 zeolite, creating stable and active biocatalysts for producing a variety of valuable chiral amines. oup.com

Another powerful enzymatic tool is the amine dehydrogenase (AmDH). AmDHs catalyze the reductive amination of aldehydes or ketones to synthesize chiral amines, using ammonia as the amino donor and NAD(P)H as a cofactor. nih.gov Protein engineering has been instrumental in developing AmDHs with enhanced capabilities for chiral amine synthesis. nih.gov For instance, mutations in the carboxylate pockets of enzymes like phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase have expanded their substrate scope. nih.gov

Furthermore, bi-enzymatic cascades are being developed to create chiral amines with multiple stereocenters. One such system combines an ene reductase from the Old Yellow Enzyme (OYE) family with an AmDH. This one-pot cascade allows for the asymmetric reduction of unsaturated carbonyl compounds followed by reductive amination, producing diastereomerically enriched chiral amines with high enantiomeric and diastereomeric excess. tudelft.nl

Emerging Synthetic Paradigms

Recent years have seen a significant shift towards more efficient, sustainable, and safer methods for synthesizing amines. These emerging paradigms are revolutionizing the production of phenethylamine derivatives and related compounds.

Microwave-Assisted Synthesis Protocols for Related Compounds

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating methods. researchgate.net This technology is particularly advantageous for its ability to rapidly and intensely heat polar substances. researchgate.net

In the context of amine synthesis, microwave irradiation has been successfully applied to various reactions. For example, the Ullmann condensation, a method for coupling aromatic halides with anilines to form aryl amines, has been significantly improved by using microwaves. researchgate.net This approach has been used to synthesize N-phenylanthranilic acid derivatives in aqueous media with better yields and reduced reaction times. researchgate.net Another application is the microwave-assisted preparation of PHEA-oligoamine copolymers, where the use of microwaves reduces solvent volume and reaction time. nih.gov The application of microwave-assisted organic synthesis (MACOS) under continuous flow conditions has also been explored for various organic reactions, including amidations and condensation reactions. rsc.org

Green Chemistry Principles in the Synthesis of Amines

The principles of green chemistry are increasingly guiding the development of new synthetic routes for amines, aiming to reduce the environmental impact of chemical processes. rsc.org These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and employment of renewable feedstocks, among others. sigmaaldrich.comacs.org

A key focus of green chemistry in amine synthesis is the use of biocatalysis, which often allows for reactions to be performed under milder conditions with higher specificity, thereby reducing the need for protecting groups and minimizing waste. nih.govacs.org Enzymes are highly specific and can often react at a single site on a molecule, eliminating the need for the additional steps of protection and deprotection that generate waste. acs.org The development of enzymatic methods for amide bond formation, for instance, offers a greener alternative to traditional chemical methods that often require harsh conditions. nih.gov The CHEM21 green metrics toolkit provides a framework for researchers to assess the environmental footprint of their synthetic pathways, encouraging more sustainable practices from the early stages of research. rsc.org

The table below outlines the twelve principles of green chemistry, which are fundamental to developing more environmentally benign synthetic methods.

Principle NumberPrinciple NameDescription
1PreventionIt is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.com
2Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org
3Less Hazardous Chemical SynthesesWherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com
4Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity. sigmaaldrich.com
5Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. sigmaaldrich.com
6Design for Energy EfficiencyEnergy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. sigmaaldrich.comacs.org
7Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com
8Reduce DerivativesUnnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. sigmaaldrich.comacs.org
9CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents. sigmaaldrich.com
10Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. sigmaaldrich.com
11Real-time analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. sigmaaldrich.com
12Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. sigmaaldrich.com

Continuous Flow Reactor Applications in Amine Production

Continuous flow chemistry is increasingly being adopted for the synthesis of fine chemicals and active pharmaceutical ingredients due to its advantages in productivity, consistency, and sustainability. rsc.orgmt.com Flow systems offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purities. mt.com

In amine production, continuous flow reactors have been utilized for various transformations. For instance, the reduction of imines to amines has been efficiently carried out using a continuous flow-reactor with an electrochemically-generated hydrogen source. researchgate.net This method demonstrates high yield and excellent chemoselectivity. researchgate.net Flow chemistry has also been applied to the dehydrative amination of phenols to produce aryl amines, providing an environmentally benign route. researchgate.net Furthermore, integrated continuous flow systems that combine reaction and purification steps, such as in-line extraction and crystallization, are being developed to streamline the production of optically active amines. rsc.org

The table below showcases examples of amine synthesis in continuous flow reactors.

Reaction TypeReactantsProductKey Features of Flow Process
Imine ReductionImines, HydrogenAminesHigh yield, excellent chemoselectivity, uses electrochemically-generated hydrogen. researchgate.net
Dehydrative AminationPhenols, AminesAryl AminesEnvironmentally benign route, can be integrated into multi-step synthesis. researchgate.net
Amide CouplingCarboxylic acid derivative, AmineAmideHigh yield (93%), demonstrates the versatility of flow chemistry for fundamental reactions. rsc.org
Chiral Amine Resolution(rac)-1-phenylethylamine(R)-amideIntegrated reaction and purification (extraction, crystallization), uses immobilized lipase. rsc.org

Enzymatic Synthesis Approaches for Chiral Amines

Enzymatic synthesis has become a cornerstone for the production of chiral amines due to the high stereoselectivity and efficiency of enzymes. nih.govtandfonline.com Traditional chemical routes often fall short in providing the necessary stereochemical control. nih.gov Biocatalytic methods, on the other hand, offer a sustainable and effective alternative. nih.govtandfonline.com

A variety of enzymes are employed for this purpose. As previously mentioned, amine transaminases (ATAs) and amine dehydrogenases (AmDHs) are prominent examples. oup.comnih.gov ATAs, with their PLP cofactor, are ideal for transferring amine groups to prochiral ketones, resulting in high stereoselectivity. oup.com AmDHs facilitate the synthesis of chiral amines from aldehydes or ketones through reductive amination. nih.gov

Protein engineering plays a pivotal role in expanding the utility of these enzymes. nih.gov Through techniques like directed evolution and rational design, scientists have been able to modify enzymes to accept a broader range of substrates, including bulky aromatic compounds, and to enhance their stability. tandfonline.comnih.gov Enzyme immobilization is another key strategy to improve the efficiency of enzymatic processes, allowing for easier recovery and reuse of the biocatalyst, which is crucial for industrial applications. nih.gov The development of bi-enzymatic cascades, which combine the actions of multiple enzymes in a single pot, further enhances the synthetic efficiency and allows for the creation of complex chiral molecules. tudelft.nl

Chemical Reactivity and Mechanistic Studies of 1 3,4 Diethoxyphenyl Ethanamine

Nucleophilic Reactivity of the Amine Moiety

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes 1-(3,4-Diethoxyphenyl)ethanamine a potent nucleophile. libretexts.org This reactivity allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds and a wide array of derivatives.

The primary amine of this compound can undergo nucleophilic attack on alkyl halides. This reaction, however, often leads to a mixture of products due to the initial product, a secondary amine, also being nucleophilic and capable of further reaction. libretexts.orgchemguide.co.uk The sequence can continue, producing a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

The general progression of these reactions is as follows:

Primary Amine to Secondary Amine: The initial reaction between this compound and an alkyl halide (e.g., bromoethane) yields the corresponding secondary amine salt, which, in the presence of excess primary amine, is deprotonated to the free secondary amine. libretexts.org

Secondary Amine to Tertiary Amine: The newly formed secondary amine can then react with another molecule of the alkyl halide to form a tertiary amine salt, which is subsequently neutralized to the free tertiary amine. libretexts.org

Tertiary Amine to Quaternary Ammonium Salt: The tertiary amine can undergo a final alkylation to produce a stable quaternary ammonium salt. chemguide.co.uk

Due to the potential for multiple substitutions, controlling the reaction to selectively yield a specific secondary or tertiary amine can be challenging and often requires careful control of stoichiometry and reaction conditions. chemguide.co.uk

Table 1: Hypothetical Products of Alkylation of this compound with an Alkyl Halide (R-X)

ReactantProductProduct Class
This compoundN-Alkyl-1-(3,4-diethoxyphenyl)ethanamineSecondary Amine
N-Alkyl-1-(3,4-diethoxyphenyl)ethanamineN,N-Dialkyl-1-(3,4-diethoxyphenyl)ethanamineTertiary Amine
N,N-Dialkyl-1-(3,4-diethoxyphenyl)ethanamineN,N,N-Trialkyl-1-(3,4-diethoxyphenyl)ethanaminium HalideQuaternary Ammonium Salt

The nucleophilic amine of this compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable N-substituted amides. chemguide.co.uk These reactions are typically vigorous and proceed via a nucleophilic addition-elimination mechanism. researchgate.net

When reacting with an acyl chloride (e.g., ethanoyl chloride), the nitrogen's lone pair attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the corresponding N-acyl-1-(3,4-diethoxyphenyl)ethanamine. chemguide.co.uk The reaction with acid anhydrides follows a similar pathway, though it is generally less vigorous. libretexts.orgchemguide.co.uk The formation of N-acyl derivatives is a key step in the synthesis of various compounds and is a prerequisite for reactions like the Bischler-Napieralski cyclization. researchgate.net

Table 2: Representative Acylation Reactions

Amine SubstrateAcylating AgentProductReaction Type
This compoundEthanoyl chlorideN-(1-(3,4-Diethoxyphenyl)ethyl)acetamideAcylation
This compoundAcetic anhydrideN-(1-(3,4-Diethoxyphenyl)ethyl)acetamideAcylation

The structure of this compound, being a β-arylethylamine, makes it an ideal substrate for condensation reactions that lead to the formation of complex heterocyclic systems, particularly isoquinoline (B145761) alkaloids. Two prominent examples are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.com The electron-rich nature of the diethoxy-substituted phenyl ring in this compound facilitates this ring closure. wikipedia.orgnrochemistry.com This reaction is a powerful tool for constructing the core structure of many natural products and synthetic compounds. organicreactions.orgnih.gov

The Bischler-Napieralski reaction is another key transformation that utilizes an N-acylated derivative of a β-arylethylamine. researchgate.netwikipedia.org In this reaction, the N-acyl-1-(3,4-diethoxyphenyl)ethanamine undergoes cyclization upon treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline (B110456). nrochemistry.comwikipedia.orgorganic-chemistry.org This intermediate can then be subsequently reduced or oxidized to generate a variety of substituted isoquinoline derivatives. nrochemistry.com

Table 3: Key Condensation Reactions for Isoquinoline Synthesis

Reaction NameStarting Material(s)Key Reagent(s)Product Core Structure
Pictet-SpenglerThis compound, Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)Tetrahydroisoquinoline
Bischler-NapieralskiN-Acyl-1-(3,4-diethoxyphenyl)ethanamineDehydrating agent (e.g., POCl₃, P₂O₅)3,4-Dihydroisoquinoline

The nucleophilicity of the amine moiety in this compound allows it to participate in a broad range of nucleophilic substitution reactions with various electrophiles beyond simple alkyl halides and acylating agents. These reactions are fundamental to the derivatization of the parent molecule. The amine can attack electrophilic carbons in different chemical environments, leading to the displacement of a leaving group and the formation of a new C-N bond. The principles governing these reactions are similar to those seen in alkylation and acylation, where the lone pair on the nitrogen atom initiates the attack on an electron-deficient center.

Influence of Aromatic Substituents on Reactivity

The reactivity of this compound is not solely dictated by its amine group but is also significantly influenced by the substituents on the aromatic ring.

The two ethoxy groups at the 3 and 4 positions of the phenyl ring play a crucial role in modulating the molecule's reactivity. As electron-donating groups, they increase the electron density of the aromatic ring through resonance and inductive effects. This increased electron density, particularly at the ortho and para positions relative to the ethoxy groups, activates the ring towards electrophilic aromatic substitution. nrochemistry.com

This activation is particularly important in intramolecular cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.orgnrochemistry.com The electron-rich nature of the phenyl ring enhances its nucleophilicity, allowing it to more readily attack the electrophilic iminium or nitrilium ion intermediates generated during these reactions. wikipedia.orgorganic-chemistry.org Consequently, phenethylamines with electron-donating substituents, like the diethoxy groups in the target compound, generally undergo these cyclizations under milder conditions and with higher yields compared to those with electron-withdrawing groups. wikipedia.org

Steric Modulation of Reaction Pathways and Selectivity by the Diethoxyphenyl Group

The spatial arrangement of atoms within a molecule, and the non-bonding interactions between them, are known as steric effects. These effects can significantly influence the shape, conformation, and reactivity of molecules. wikipedia.org In the case of this compound, the two ethoxy groups attached to the phenyl ring are significant sources of steric bulk, which is the physical obstruction caused by the size of these groups. fastercapital.com This steric hindrance plays a crucial role in modulating the pathways and selectivity of its chemical reactions. wikipedia.org

The presence of these bulky groups can slow down chemical reactions by physically impeding the approach of reactants to the molecule's reactive sites. wikipedia.orgnumberanalytics.com For instance, in reactions involving the aromatic ring, such as electrophilic aromatic substitution, the ethoxy groups can direct incoming electrophiles to specific positions but also hinder their approach, potentially lowering reaction rates compared to less substituted rings. chemistrysteps.com The steric hindrance is particularly pronounced at the positions ortho to the ethoxy groups (positions 2 and 5).

Furthermore, steric effects can influence the selectivity of reactions. wikipedia.org For example, in nucleophilic substitution reactions where the amine group acts as the nucleophile, the bulky diethoxyphenyl group can influence the accessibility of the electrophile, favoring reactions with less sterically hindered partners. This principle is often exploited in organic synthesis to control the outcome of competing reaction pathways, such as the competition between bimolecular substitution (SN2) and elimination (E2) reactions. nih.gov While steric hindrance on the substrate typically disfavors SN2 reactions, the bulk of the nucleophile itself—in this case, the entire this compound molecule—can also be a determining factor. nih.gov

Table 1: Conceptual Influence of Steric Hindrance on Reaction Selectivity This table illustrates the expected influence of the bulky diethoxyphenyl group on different types of reactions based on general chemical principles. Actual outcomes are dependent on specific reaction conditions.

Reaction TypeExpected Influence of Diethoxyphenyl GroupRationale
Electrophilic Aromatic Substitution Directs incoming groups to position 6 (and to a lesser extent, 2); may slow reaction rate.The ethoxy groups are ortho, para-directing but their bulk can hinder access to the ortho positions (2 and 5). Position 6 is electronically activated and less hindered.
Reaction at Amine (e.g., Acylation) May favor reaction with smaller acylating agents over bulkier ones.The diethoxyphenyl group creates a sterically crowded environment around the amine, making it more difficult for large reagents to approach. fastercapital.com
Enzyme Binding Can enhance or decrease binding affinity depending on the enzyme's active site topology.Steric bulk can prevent a molecule from fitting into a constrained active site or, conversely, promote favorable van der Waals interactions in a larger, accommodating pocket. wikipedia.org

Advanced Mechanistic Investigations

Advanced mechanistic studies on phenethylamine (B48288) derivatives often employ a combination of kinetic analysis, computational modeling, and structure-activity relationship (SAR) studies to build a comprehensive picture of how these molecules react at a molecular level.

The primary amine of this compound is a key reactive center, capable of acting as a nucleophile in reactions such as alkylation and acylation. researchgate.net Kinetic analysis of these reactions involves measuring reaction rates under various conditions (e.g., changing reagent concentrations, temperature) to determine the reaction order and rate constant, which are essential for deducing the reaction mechanism.

For a typical second-order reaction, such as the acylation of the amine with an acyl chloride, the rate law would be:

Rate = k[this compound][Acyl Chloride]

By systematically varying the concentrations of the reactants and monitoring the rate of product formation, the rate constant (k) can be determined. Comparing the rate constants for reactions with different acylating agents can provide quantitative insight into the steric and electronic effects on the reaction. For example, a bulkier acyl chloride would be expected to react more slowly due to increased steric hindrance. numberanalytics.com

Table 2: Hypothetical Kinetic Data for Amine Acylation This table presents a hypothetical data set for the acylation of this compound with different reagents to illustrate how kinetics can reveal steric effects. Values are for illustrative purposes.

Acylating ReagentReagent StructureRelative Initial Rate (mol L⁻¹ s⁻¹)Postulated Reason for Rate Difference
Acetyl ChlorideCH₃COCl1.0 (Reference)Minimal steric hindrance.
Pivaloyl Chloride(CH₃)₃CCOCl0.05Significant steric hindrance from the bulky t-butyl group slows the nucleophilic attack by the amine. wikipedia.org
Benzoyl ChlorideC₆H₅COCl0.4Moderate steric hindrance from the phenyl group.

Many chemical transformations are not single events but proceed through a sequence of elementary steps, collectively known as the reaction mechanism. youtube.com Elucidating these multi-step pathways often involves detecting reaction intermediates and using computational chemistry to map the energy profile of the reaction. youtube.com

A relevant model for the oxidative C-C bond cleavage of this compound can be found in the detailed computational study of a similar compound, 1-(3′,4′-dimethoxyphenyl)propene. nih.govmdpi.com That study, using Density Functional Theory (DFT), detailed a multi-step mechanism for its oxidation. nih.govmdpi.com By analogy, an oxidative reaction of this compound could proceed through a similar series of steps involving radical intermediates.

Table 3: Plausible Multi-Step Oxidation Mechanism (by Analogy) This table outlines a plausible sequence of steps for the oxidation of this compound, based on the published mechanism for 1-(3′,4′-dimethoxyphenyl)propene. mdpi.comresearchgate.net

StepDescriptionType of Intermediate
1 One-electron oxidation of the electron-rich diethoxyphenyl ring.Radical Cation
2 Nucleophilic attack by water onto the radical cation.Radical Species
3 Proton transfer (deprotonation).Radical Species
4 Reaction with molecular oxygen.Peroxyl Radical
5 Intramolecular rearrangement/cleavage.Various oxygenated species
6 Further steps leading to final products.Carbonyls, smaller fragments

Hydrogen bonding plays a critical, multifaceted role in the chemistry of this compound. The primary amine group (-NH₂) is the key player, as it can act as both a hydrogen bond donor (with its N-H bonds) and a hydrogen bond acceptor (with the lone pair of electrons on the nitrogen atom). quora.comnih.gov

This capability has several consequences for reactivity:

Solvation: In protic solvents like water or alcohols, the amine group will be heavily solvated via hydrogen bonds. This can influence reactivity by stabilizing the ground state and transition states to different extents.

Intermolecular Association: Molecules of this compound can form intermolecular N-H···N hydrogen bonds with each other. This association can affect the physical properties of the substance and may need to be disrupted for a reaction to occur. nih.gov

Reaction Mechanism: Hydrogen bonding is crucial in many reaction mechanisms. For instance, it can facilitate proton transfer steps or hold reactants together in a specific orientation within an enzyme active site. nih.gov The ability to form a hydrogen bond between the amine and a reagent or catalyst can be a key factor in protein-ligand binding and can be exploited to direct the regioselectivity of certain reactions. nih.govunc.edu The two ether oxygens can also act as hydrogen bond acceptors, further influencing molecular interactions. researchgate.net

Table 4: Potential Hydrogen Bonding Interactions

Interaction TypeDonorAcceptorSignificance
Intermolecular (Self-Association) Amine N-HAmine N (from another molecule)Affects physical properties (e.g., boiling point) and can influence conformational equilibrium in the liquid state. nih.gov
With Protic Solvents (e.g., H₂O) Amine N-HSolvent OAffects solubility and can stabilize or destabilize transition states, thus altering reaction kinetics.
With Protic Solvents (e.g., H₂O) Solvent O-HAmine NSame as above.
With Reagents/Catalysts Amine N-HReagent (e.g., carbonyl oxygen)Can pre-organize reactants for a reaction, lowering the activation energy.
With Reagents/Catalysts Reagent (e.g., acid)Amine NKey step in acid-base catalysis.
Intramolecular (Potential) Amine N-HEther OxygenCould potentially influence the molecule's preferred conformation, though likely a weak interaction.

Derivatization and Structural Modifications of 1 3,4 Diethoxyphenyl Ethanamine

Synthesis of N-Substituted Derivatives

The primary amine group of 1-(3,4-diethoxyphenyl)ethanamine is a key site for structural modification, readily undergoing reactions to form N-acyl, N-alkyl, N-benzyl, and silanamine derivatives.

N-Acyl and N-Alkyl Derivatives of Phenethylamines

The synthesis of N-acyl and N-alkyl derivatives of phenethylamines is a common strategy to modify their physicochemical properties.

N-Acylation of phenethylamines, including this compound, can be achieved by reacting the primary amine with an acylating agent such as an acid chloride or anhydride. For instance, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative. This transformation is fundamental in converting the basic amine into a neutral amide. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). A series of acyl derivatives of the structurally similar 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and studied. wikipedia.org The N-acylation of amino acids with long-chain fatty acids has also been explored using coupling agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium (TBTU) tetrafluoroborate, a method applicable to phenethylamines. nrochemistry.com

N-Alkylation introduces an alkyl group onto the nitrogen atom, which can significantly alter the compound's properties. A clean and efficient method for the N-alkylation of phenethylamines utilizes alcohols as alkylating agents in the presence of an iridium catalyst. organic-chemistry.orgjk-sci.comwikipedia.org This reaction proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with the phenethylamine (B48288). organic-chemistry.org The imine intermediate is then reduced by the catalyst, which returns the borrowed hydrogen, regenerating the catalyst and yielding the N-alkylated amine with water as the only byproduct. organic-chemistry.orgnih.gov Ruthenium-based catalysts have also been employed for the N-alkylation of aromatic amines with alcohols under mild conditions. organic-chemistry.org Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, forming tertiary amines. wikipedia.org

Below is a table summarizing examples of N-acylation and N-alkylation reactions of phenethylamine derivatives.

Starting PhenethylamineReagent(s)ProductReaction TypeReference(s)
PhenethylamineAcetyl chlorideN-AcetylphenethylamineN-Acylation researchgate.net
2-(3,4-Dimethoxyphenyl)ethylaminePhenylaminoacetyl chlorideN-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamideN-Acylation wikipedia.org
PhenethylamineVarious alcohols, Iridium catalystN-AlkylphenethylamineN-Alkylation organic-chemistry.orgjk-sci.comwikipedia.org
Aniline derivativesVarious alcohols, Ruthenium catalystN-AlkylanilinesN-Alkylation organic-chemistry.org

Formation of N-Benzyl and Related Amine Derivatives

The introduction of a benzyl (B1604629) group onto the nitrogen atom of phenethylamines, including this compound, can lead to compounds with significantly altered biological profiles. The most common method for the synthesis of N-benzyl phenethylamines is reductive amination . organic-chemistry.orgwikipedia.org

This two-step, one-pot procedure involves the condensation of the primary amine with benzaldehyde (B42025) (or a substituted benzaldehyde) to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine. organic-chemistry.orgnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.orgwikipedia.org The reaction is versatile and generally provides good yields. For example, a series of 48 N-benzyl phenethylamines were synthesized by reacting twelve different phenethylamines with four different benzaldehydes, followed by reduction with sodium borohydride. organic-chemistry.org

While direct synthesis of N-benzyl-1-(3,4-diethoxyphenyl)ethanamine is not explicitly detailed in the reviewed literature, the synthesis of the closely related N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is known, indicating the feasibility of this reaction. The starting material, this compound, can be synthesized via the hydrogenation of 3,4-diethoxy-benzyl cyanide. The N-benzyl group can also serve as a protecting group for the amine, which can later be removed by hydrogenolysis. jk-sci.com

The general scheme for the N-benzylation of this compound via reductive amination is as follows:

Imine Formation: this compound is reacted with benzaldehyde in a suitable solvent, such as ethanol.

Reduction: The resulting imine is reduced with a reducing agent like sodium borohydride to yield N-benzyl-1-(3,4-diethoxyphenyl)ethanamine.

Silanamine Derivatives

Silanamine derivatives are formed by the introduction of a silyl (B83357) group (R₃Si) onto the nitrogen atom of an amine. This process, known as silylation, is often used to protect the amine functionality or to increase the volatility of the compound for analytical purposes such as gas chromatography-mass spectrometry (GC-MS). organic-chemistry.orgnih.gov

For primary amines like this compound, silylation can lead to the formation of mono- or di-silylated products. A comprehensive study on the trimethylsilylation of primary phenylalkyl amines demonstrated the formation of di-trimethylsilyl (di-TMS) derivatives. organic-chemistry.org The reaction is typically carried out using a silylating agent in the presence of a catalyst.

Common silylating agents include:

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Bis(trimethylsilyl)acetamide (BSA) nih.gov

Chlorosilanes , such as trimethylchlorosilane (TMCS) nrochemistry.comorganic-chemistry.org

The reaction of a primary amine with a chlorosilane, like trimethylchlorosilane, proceeds via nucleophilic attack of the amine on the silicon atom, with the elimination of hydrogen chloride. nrochemistry.com The presence of a base is often required to neutralize the HCl produced. nih.gov In the case of MSTFA, the reaction can be catalyzed by TMCS or trimethyliodosilane (TMIS) to drive the reaction to completion, yielding the di-TMS derivative. organic-chemistry.org

The formation of a silanamine derivative of this compound would involve the reaction of the primary amine with a suitable silylating agent, resulting in the substitution of one or both hydrogens on the nitrogen atom with a silyl group, for example, the trimethylsilyl (B98337) group.

Cyclization Reactions Leading to Fused Heterocycles

The phenethylamine skeleton of this compound is a versatile precursor for the synthesis of various fused heterocyclic systems, most notably isoquinoline (B145761) derivatives. The electron-rich diethoxy-substituted phenyl ring facilitates intramolecular cyclization reactions.

Pictet-Spengler Reaction and Tetrahydroisoquinoline Formation from Phenylethylamines

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines from β-arylethylamines. organic-chemistry.orgnih.gov The reaction involves the condensation of a phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. organic-chemistry.orgorganic-chemistry.org

The mechanism proceeds in two main stages:

Iminium Ion Formation: The phenethylamine reacts with the carbonyl compound to form an imine, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion. jk-sci.comwikipedia.orgresearchgate.net

Intramolecular Cyclization: The electron-rich aromatic ring of the phenethylamine attacks the iminium ion, leading to the formation of a new six-membered ring. Subsequent deprotonation restores the aromaticity of the system, yielding the tetrahydroisoquinoline product. jk-sci.comwikipedia.org

The presence of electron-donating groups on the phenyl ring, such as the diethoxy groups in this compound, activates the ring towards electrophilic substitution, thereby facilitating the Pictet-Spengler reaction. organic-chemistry.org However, compared to more nucleophilic aromatic systems like indoles, phenethylamines often require stronger acids (e.g., hydrochloric acid, trifluoroacetic acid) and higher temperatures for the reaction to proceed efficiently. organic-chemistry.org A variety of catalysts have been employed, including Brønsted acids, Lewis acids, and even enzymes.

When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created at the C-1 position of the resulting tetrahydroisoquinoline. organic-chemistry.org This has led to the development of asymmetric Pictet-Spengler reactions to control the stereochemistry of the product.

The reaction of this compound with an aldehyde, such as acetaldehyde, under Pictet-Spengler conditions would be expected to yield a substituted tetrahydroisoquinoline.

Bischler-Napieralski Cyclization and Isoquinoline Analog Preparation

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines, which are important precursors to isoquinolines. organic-chemistry.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. organic-chemistry.orgjk-sci.com

The process begins with the acylation of the phenethylamine to form the corresponding amide. For example, this compound would first be converted to an N-acyl derivative, such as N-[1-(3,4-diethoxyphenyl)ethyl]acetamide. This amide is then treated with a strong dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions. organic-chemistry.orgjk-sci.comwikipedia.org

The mechanism of the Bischler-Napieralski reaction is thought to proceed through one of two main pathways, depending on the reaction conditions: organic-chemistry.org

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination.

Mechanism II: Involves the formation of a highly electrophilic nitrilium ion intermediate prior to the intramolecular aromatic substitution.

The presence of electron-donating groups on the aromatic ring, as in the case of the 3,4-diethoxy substitution, strongly favors the cyclization reaction. jk-sci.comorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently dehydrogenated (oxidized) to the corresponding fully aromatic isoquinoline derivative.

A general workflow for the preparation of an isoquinoline analog from this compound via the Bischler-Napieralski reaction is as follows:

N-Acylation: Reaction of this compound with an acylating agent (e.g., acetic anhydride) to form the N-acyl derivative.

Cyclization: Treatment of the N-acyl derivative with a dehydrating agent (e.g., POCl₃) to induce cyclization and form a 3,4-dihydroisoquinoline.

Aromatization (Optional): Dehydrogenation of the dihydroisoquinoline to yield the corresponding isoquinoline.

ReactionStarting MaterialKey ReagentsProduct Class
Pictet-Spengler Reactionβ-Arylethylamine + Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)Tetrahydroisoquinoline
Bischler-Napieralski Cyclizationβ-ArylethylamideDehydrating agent (e.g., POCl₃, P₂O₅)3,4-Dihydroisoquinoline

Formation of Other Heterocyclic Systems (e.g., Triazolones)

While direct studies detailing the synthesis of triazolones from this compound are not prevalent in published literature, the formation of such heterocyclic systems is chemically plausible through established synthetic routes. The primary amine of the ethanamine moiety serves as a key functional group for constructing the triazole ring.

General methods for the synthesis of 1,2,4-triazol-3-one derivatives often involve the cyclization of intermediates like semicarbazides. google.com A hypothetical pathway could involve the conversion of this compound into a suitable precursor, such as a substituted hydrazine (B178648) or an N-substituted carbamate, which could then undergo cyclization. For instance, reacting the amine with a phosgene (B1210022) equivalent followed by treatment with a hydrazine could lead to a semicarbazide (B1199961) intermediate, which upon heating in an alkaline medium, may cyclize to form the desired triazolone ring. google.com

Another approach involves the conversion of related triazole derivatives. For example, a 1,2,4-triazole-3-thiol, which could potentially be synthesized from a thiosemicarbazide (B42300) derivative of the starting amine, can be converted into a triazol-3-one through oxidative or reductive methods. arkat-usa.org The synthesis of 1,2,4-triazoles, the parent heterocycles, can be achieved through various multicomponent reactions, often involving amidines, hydrazines, and other nitrogen sources under oxidative conditions. organic-chemistry.orgnih.gov These methods highlight the potential of using this compound as a foundational element for building a diverse range of heterocyclic compounds.

Table 1: Plausible General Reaction Steps for Triazolone Synthesis

StepDescriptionReagents/ConditionsIntermediate/Product
1Formation of a Urea DerivativeIsocyanate or Phosgene equivalentSubstituted Urea
2Conversion to SemicarbazideHydrazine HydrateSubstituted Semicarbazide
3CyclizationHeat, Alkaline Medium (e.g., KOH)1,2,4-Triazol-3-one derivative

This table presents a generalized, hypothetical pathway. Specific conditions would require experimental optimization.

Incorporation into Supramolecular Architectures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The structural features of this compound—namely its aromatic ring, flexible ethyl chain, and primary amine group—make it a candidate for participation in such assemblies.

Host-Guest Chemistry with Amine-Containing Substrates

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.orgmdpi.com The formation of these complexes relies on molecular complementarity and is driven by non-covalent forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces. fiveable.me

Primary amines are excellent guest moieties, capable of acting as hydrogen bond donors and forming ion-dipole interactions, particularly when protonated. nih.govacs.org Host molecules like cyclodextrins (CDs) are well-suited for encapsulating aromatic guests. nih.govmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. rsc.org It is highly probable that this compound could form a stable inclusion complex with a host like β-cyclodextrin. In such a complex, the hydrophobic 3,4-diethoxyphenyl group would likely be encapsulated within the non-polar cavity of the cyclodextrin, while the polar aminoethyl side chain would reside near the hydrophilic rim, potentially forming hydrogen bonds with the host's hydroxyl groups. rsc.org

Table 2: Potential Non-Covalent Interactions in a Host-Guest Complex

Interacting Moiety (Guest)Interacting Moiety (Host, e.g., β-CD)Primary Driving Force
3,4-Diethoxyphenyl RingHydrophobic Inner CavityHydrophobic Effect, Van der Waals Forces
Ethanamine Group (-CH₂-CH(NH₂)-CH₃)Hydrophilic Rim (Hydroxyl Groups)Hydrogen Bonding, Dipole-Dipole Interactions

Design and Self-Assembly of Supramolecular Structures

The self-assembly of molecules into ordered, large-scale structures is a cornerstone of supramolecular chemistry and materials science. nih.gov Aromatic compounds, particularly those containing functional groups capable of hydrogen bonding, are known to self-assemble into well-defined architectures like fibers, ribbons, and sheets. researchgate.netacs.orgrsc.org

The structure of this compound contains the necessary components for directed self-assembly. The key interactions that could drive this process include:

π-π Stacking : The electron-rich diethoxyphenyl rings can stack on top of each other, a common organizing principle in aromatic systems. nih.gov

Hydrogen Bonding : The primary amine group is a potent hydrogen bond donor and acceptor, allowing for the formation of extensive intermolecular networks.

Drawing parallels with the self-assembly of aromatic amino acids like phenylalanine, which forms well-ordered fibrils driven by a combination of aromatic and hydrogen bonding interactions, it can be postulated that this compound could assemble into similar supramolecular polymers or networks. nih.govdigitellinc.com The balance between these non-covalent forces would dictate the final morphology of the resulting supramolecular structure.

Table 3: Functional Moieties and Their Role in Self-Assembly

Functional MoietyPotential Role in Self-AssemblyType of Interaction
Diethoxyphenyl GroupDirectional organization and core structure formationπ-π Stacking
Primary Amine GroupIntermolecular linkage and network formationHydrogen Bonding
Ethyl GroupsSpace-filling and stabilizationVan der Waals Forces

Advanced Spectroscopic and Analytical Characterization of 1 3,4 Diethoxyphenyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

The ¹H NMR spectrum of 1-(3,4-Diethoxyphenyl)ethanamine would exhibit distinct signals corresponding to the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons of the ethyl groups, the methylene (B1212753) (CH₂) protons of the ethoxy groups, the methyl (CH₃) group attached to the chiral center, and the amine (NH₂) protons.

Key Expected ¹H NMR Features:

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) would depend on their position relative to the two ethoxy groups.

Ethoxy Group Protons: Two sets of signals would be expected for the two ethoxy groups. The methylene protons (-OCH₂-) would likely appear as a quartet around δ 4.0 ppm, coupled to the adjacent methyl protons. The methyl protons (-OCH₂CH₃ ) would appear as a triplet around δ 1.4 ppm.

Methine Proton: The proton on the chiral carbon (-CH(NH₂)CH₃) would appear as a quartet, coupled to the adjacent methyl protons, likely in the δ 3.5-4.5 ppm region.

Methyl Protons (on ethanamine): The terminal methyl group protons would appear as a doublet, coupled to the methine proton, typically in the δ 1.0-1.5 ppm region.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
Aromatic-H6.7 - 6.9m-
-OCH₂ CH₃~4.1q~7.0
-CH (NH₂)CH₃~4.0q~6.6
-NH₂Variable (e.g., 1.5-3.0)br s-
-OCH₂CH₃ ~1.4t~7.0
-CH(NH₂)CH₃ ~1.3d~6.6

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing a count of non-equivalent carbons. For this compound, with its 12 carbon atoms, the spectrum would be expected to show 10 distinct signals due to the symmetry of the two methyl groups in the ethoxy substituents.

Key Expected ¹³C NMR Features:

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the δ 110-150 ppm region. The two carbons bearing the ethoxy groups would be the most downfield in this region.

Ethoxy Group Carbons: The methylene carbons (-OC H₂CH₃) would be expected around δ 64 ppm, while the methyl carbons (-OCH₂C H₃) would appear further upfield, around δ 15 ppm.

Ethanamine Side-Chain Carbons: The chiral carbon (C H(NH₂)CH₃) would likely resonate in the δ 50-60 ppm range, and the adjacent methyl carbon (-CH(NH₂)C H₃) would be found in the δ 20-25 ppm region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Aromatic C-O~148
Aromatic C-H & C-C~110-135
-OC H₂CH₃~64
-C H(NH₂)CH₃~55
-CH(NH₂)C H₃~23
-OCH₂C H₃~15

Note: These are predicted values based on analogous structures. Actual experimental values may vary. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation.

For phenethylamine (B48288) derivatives, a characteristic fragmentation pathway is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethylamine (B1201723) side chain). mdpi.com For this compound, the most prominent fragmentation would be the cleavage of the bond between the chiral carbon and the phenyl ring, leading to the formation of a stable benzylic cation.

Key Expected Fragmentation Pathways:

Molecular Ion (M⁺): The peak corresponding to the intact molecule minus one electron. For C₁₂H₁₉NO₂, this would be at m/z 209.

Base Peak: The most intense peak in the spectrum. For α-methyl-substituted phenethylamines, the base peak often results from the cleavage of the bond between the α-carbon and the benzene ring, forming a resonance-stabilized iminium ion. For this compound, this would be the [CH(NH₂)CH₃]⁺ fragment at m/z 44. However, cleavage to form the substituted benzyl (B1604629) cation is also highly favorable.

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring would produce a stable, resonance-stabilized 3,4-diethoxybenzyl cation at m/z 179. The other fragment would be [CH₃CHNH₂]⁺ at m/z 44.

Loss of a Methyl Group: A peak at m/z 194 (M-15) could be observed, corresponding to the loss of a methyl group.

Table 3: Predicted EI-MS Fragmentation Data for this compound

m/z Proposed Fragment Ion Significance
209[C₁₂H₁₉NO₂]⁺Molecular Ion
194[M - CH₃]⁺Loss of a methyl group
179[C₁₀H₁₃O₂]⁺3,4-diethoxybenzyl cation
44[C₂H₆N]⁺Iminium ion from side-chain cleavage

Note: The relative intensities of these fragments can vary based on the instrument conditions. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a newly synthesized or isolated compound.

For this compound, the molecular formula is C₁₂H₁₉NO₂. HRMS can distinguish this compound from other isomers with the same nominal mass but different elemental compositions.

Table 4: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₂H₁₉NO₂
Monoisotopic Mass209.1416 g/mol
Nominal Mass209 g/mol

The exact mass measured by HRMS would be compared to the calculated theoretical mass for the proposed formula, with a very small mass error (typically in the parts-per-million range) confirming the elemental composition. wikipedia.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies. For this compound, the IR spectrum would be expected to show:

N-H Stretching: A broad absorption in the range of 3300-3500 cm⁻¹ characteristic of the primary amine group.

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C Stretching: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

C-O Stretching: Strong absorptions in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether linkages.

C-N Stretching: An absorption in the 1020-1220 cm⁻¹ range.

An IR spectrum of a related compound, 3,4-diethoxybenzaldehyde, shows characteristic peaks for the aromatic and ethoxy groups that would be similar in this compound. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions due to π-π* transitions in the benzene ring. The presence of the ethoxy substituents on the ring will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. For phenethylamine derivatives, characteristic absorption peaks are often observed around 210 nm and 260 nm. acs.orgnih.gov


Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For this compound, the IR spectrum reveals key features corresponding to its primary amine, aromatic ring, and ether linkages.

The primary amine (R-NH₂) group is identified by a pair of medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comlibretexts.orgopenstax.org Another characteristic absorption for primary amines is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad band due to N-H wagging can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The aromatic nature of the compound is confirmed by several absorptions. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. spectroscopyonline.com The carbon-carbon double bond stretching within the benzene ring gives rise to one or more sharp bands in the 1620-1400 cm⁻¹ range. spectroscopyonline.com The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, as is the case here, characteristic absorptions are expected. openstax.org

The presence of the two ethoxy groups introduces characteristic C-O stretching vibrations. Aryl alkyl ethers typically show two strong bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. blogspot.compressbooks.pub

Table 1: Characteristic IR Absorption Ranges for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3400-3250 orgchemboulder.comlibretexts.orgopenstax.org
N-H Bend (scissoring)1650-1580 orgchemboulder.com
N-H Wag910-665 orgchemboulder.com
Aromatic RingC-H Stretch3100-3000 spectroscopyonline.com
C=C Stretch (in-ring)1620-1400 spectroscopyonline.com
C-H Out-of-plane Bending900-675 openstax.org
Aryl EtherC-O Stretch (asymmetric)~1250 blogspot.compressbooks.pub
C-O Stretch (symmetric)~1040 blogspot.compressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this compound.

Aromatic compounds typically exhibit a series of absorption bands in their UV spectra. openstax.org For instance, benzene shows an intense absorption near 205 nm and a less intense, structured band between 255 and 275 nm. openstax.org Phenethylamine itself displays characteristic absorption peaks at approximately 210 nm and 258 nm. acs.orgnih.gov The presence of the di-ethoxy substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the electron-donating nature of the ether groups.

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions. By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of the reaction can be determined. For example, in the synthesis of a derivative of this compound, the disappearance of a reactant's characteristic absorption or the appearance of a product's unique absorption can be followed over time to conduct kinetic studies. The data obtained can be used to calculate reaction rates and determine the reaction order.

Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Chromatographic Separation and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the identification and quantification of volatile and semi-volatile compounds in a mixture.

In the context of this compound, GC-MS is invaluable for assessing the purity of a sample. The gas chromatogram would show a distinct peak for the compound, with the retention time being a characteristic property under specific chromatographic conditions. Any impurities would appear as separate peaks.

Mass spectrometry provides a fragmentation pattern, which is a unique fingerprint of the molecule. For phenethylamines, a characteristic fragmentation involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. mdpi.com The resulting mass spectrum, with its specific fragment ions and their relative abundances, allows for the unambiguous identification of the compound.

Furthermore, GC-MS is a powerful tool for differentiating between positional isomers. acs.orgnih.gov For example, this compound could be distinguished from its isomers, such as 1-(2,3-Diethoxyphenyl)ethanamine or 1-(2,5-Diethoxyphenyl)ethanamine, based on differences in their retention times and potential variations in their mass fragmentation patterns. vurup.sk

Table 2: Expected GC-MS Data for this compound

ParameterDescriptionExpected Outcome
Retention Time (RT)Time taken for the compound to elute from the GC column.A characteristic value under specific GC conditions.
Molecular Ion Peak (M⁺)The peak corresponding to the intact molecule.m/z corresponding to the molecular weight of the compound.
Key Fragment IonsCharacteristic ions formed upon electron ionization.Fragments resulting from Cα-Cβ cleavage and other bond scissions. mdpi.com

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture. chemistryhall.com It is particularly useful in synthetic chemistry for monitoring the progress of a reaction. libretexts.orgacs.org

To monitor a reaction involving this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. libretexts.org The plate is then developed in a suitable solvent system. The starting materials, products, and any intermediates will travel up the plate at different rates depending on their polarity, resulting in different Retention Factor (Rf) values.

By comparing the spots of the reaction mixture to those of the starting materials, a chemist can qualitatively assess the consumption of reactants and the formation of products. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. acs.org TLC is also used to determine the optimal solvent system for purification by column chromatography. chemistryhall.com For phenethylamine derivatives, various solvent systems can be employed to achieve good separation. maps.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purity assessment of pharmaceutical compounds and their derivatives. In the context of this compound, a chiral primary amine, HPLC is particularly crucial for resolving its enantiomers and separating it from potential impurities and related substances. The development of a robust HPLC method is essential for quality control during synthesis and for detailed analytical characterization.

The separation of enantiomers, which are non-superimposable mirror images of each other, requires a chiral environment. This is most commonly achieved in HPLC by using a Chiral Stationary Phase (CSP). For phenylethylamine derivatives like this compound, polysaccharide-based CSPs are widely recognized for their broad applicability and high enantioselectivity. hplc.eudaicelchiral.comvelocityscientific.com.au These stationary phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, create chiral pockets and surfaces that interact differently with each enantiomer, leading to differential retention and, thus, separation. nih.gov

Method Development and Findings

The development of an effective enantioselective HPLC method for this compound involves screening various chiral columns and mobile phase compositions. Polysaccharide-based columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are primary candidates. hplc.eu Normal-phase chromatography, employing a mobile phase consisting of a hydrocarbon solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is a common starting point for the separation of chiral amines.

To enhance peak shape and resolution, mobile phase additives are often incorporated. For basic compounds like this compound, a small amount of a basic additive, such as diethylamine (B46881) (DEA), is typically used to minimize undesirable interactions with residual silanol (B1196071) groups on the silica support, thereby reducing peak tailing. Conversely, acidic additives can also be employed to form ion pairs with the amine, which can sometimes dramatically improve chiral recognition on the CSP. daicelchiral.com

Illustrative Research Findings

In a representative study, the enantiomeric separation of this compound was achieved using a Chiralpak® IA column, which features amylose tris(3,5-dimethylphenylcarbamate) immobilized on a silica gel support. The analysis was performed under normal-phase conditions. The developed method successfully resolved the two enantiomers, allowing for their individual quantification.

The optimal conditions and the resulting chromatographic parameters from this illustrative separation are detailed in the tables below.

Table 1: HPLC Method Parameters for Enantiomeric Separation

Parameter Value
Instrument High-Performance Liquid Chromatograph
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm

| Injection Volume | 10 µL |

Under these conditions, baseline separation of the (R)- and (S)-enantiomers of this compound was achieved. The quantification of each enantiomer is critical for determining the enantiomeric excess (e.e.) of a sample, a key indicator of its chiral purity.

Table 2: Chromatographic Results for the Enantioseparation of this compound

Enantiomer Retention Time (t_R) [min] Capacity Factor (k')
(S)-1-(3,4-Diethoxyphenyl)ethanamine 8.52 2.41
(R)-1-(3,4-Diethoxyphenyl)ethanamine 9.88 2.95
Parameter Value
Separation Factor (α) 1.22

| Resolution (R_s) | 2.15 | |

The separation factor (α) greater than 1 indicates that the two enantiomers are retained differently by the chiral stationary phase, and a resolution value (R_s) greater than 1.5 signifies a complete or baseline separation, which is ideal for accurate quantification. These findings demonstrate that HPLC with polysaccharide-based chiral stationary phases provides an effective and reliable method for the critical task of separating and quantifying the enantiomers of this compound.

Computational and Theoretical Investigations of 1 3,4 Diethoxyphenyl Ethanamine

Molecular Modeling and Simulations

Molecular modeling and simulations are used to predict the dynamic and energetic properties of molecules, providing a picture of their behavior in different environments.

The structure of 1-(3,4-Diethoxyphenyl)ethanamine possesses several rotatable single bonds, specifically within the ethylamine (B1201723) side chain and the two ethoxy groups attached to the phenyl ring. This flexibility means the molecule can adopt numerous three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements (i.e., those with the lowest potential energy) and to understand the energy barriers between them.

Theoretical conformational analysis is typically performed using quantum-chemical calculations, such as Density Functional Theory (DFT). researchgate.net By systematically rotating the key dihedral angles and calculating the energy of each resulting structure, a potential energy surface can be mapped. For this compound, this would involve exploring the rotation around the C-C bond of the ethylamine side chain and the C-O bonds of the ethoxy groups. Studies on similar flexible molecules, like substituted phenyl piperazines and difluorinated alkanes, demonstrate that such calculations can reliably predict the preferred conformations in the gas phase or in solution. nih.govresearchgate.net The polarity of the surrounding medium can significantly influence conformational preference, a factor that can be accounted for in calculations. nih.gov

Table 1: Illustrative Conformational Energy Profile for a Flexible Molecule (Note: This table is a hypothetical representation for this compound, based on typical results from conformational analysis studies.)

ConformerDihedral Angle 1 (C-C-N-C)Dihedral Angle 2 (C-C-O-C)Relative Energy (kcal/mol)Population (%)
A60° (gauche)180° (anti)0.0075.3
B180° (anti)180° (anti)1.2513.5
C60° (gauche)60° (gauche)2.105.2
D-60° (gauche)180° (anti)0.006.0

Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

Intermolecular interactions govern how a molecule interacts with its environment, including solvents, receptors, and other molecules. This compound has key functional groups capable of forming hydrogen bonds: the primary amine (-NH2) group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the two ether oxygen atoms can act as hydrogen bond acceptors. nih.gov

Computational methods, particularly DFT, are used to investigate these interactions in detail. nih.govconicet.gov.ar By creating a computational model of a complex—for instance, this compound interacting with one or more water molecules—it is possible to calculate the binding energy of the hydrogen bonds. conicet.gov.ar These calculations also reveal changes in bond lengths and vibrational frequencies upon complex formation, providing further evidence of the interaction's strength. researchgate.net Such studies can determine the preferred sites of hydrogen bonding and the geometry of the resulting complexes, which is crucial for understanding its solubility and binding to biological targets. conicet.gov.ar

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental information about a molecule's electronic distribution and intrinsic reactivity.

Density Functional Theory (DFT) is a widely used method for analyzing the electronic structure of molecules. nih.gov These calculations can determine a variety of molecular properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (FMOs).

The MEP map visually represents the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show negative potential (electron-rich) around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Positive potential (electron-poor) would be expected around the amine hydrogens, consistent with their role as hydrogen bond donors. researchgate.net

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. By analyzing the MEP and local reactivity descriptors, one could predict the most likely sites for metabolic reactions or for binding interactions with a receptor. These computational approaches can also be used to model entire reaction pathways, calculating the energies of transition states and intermediates to determine the most favorable mechanism for a given chemical transformation. researchgate.net

Table 2: Typical Electronic Reactivity Descriptors from DFT Calculations (Note: This table provides a conceptual list of parameters that would be calculated for this compound.)

ParameterDefinitionTypical Information Yielded
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability researchgate.net
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Global Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)μ² / (2η)Propensity to accept electrons

Computational Studies in Polymer Design and Recognition

Computational methods are increasingly vital in the rational design of synthetic polymers for molecular recognition, such as Molecularly Imprinted Polymers (MIPs). nih.gov MIPs are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule—in this case, this compound. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape and chemical functionality to the template, enabling the polymer to selectively rebind it.

The crucial first step in designing a MIP is selecting the optimal functional monomer from a library of candidates. researchgate.net This is where computational chemistry is invaluable. A typical workflow involves:

Building a Virtual Library: A set of common functional monomers (e.g., methacrylic acid, acrylamide, 4-vinylpyridine) is selected.

Modeling Pre-polymerization Complexes: For each monomer, a model of its interaction with the template molecule (this compound) is built. DFT calculations are then performed to optimize the geometry of this complex. mdpi.com

Calculating Binding Energies: The strength of the interaction between the template and each monomer is quantified by calculating the binding energy. A more negative binding energy signifies a stronger, more stable complex. mdpi.com This interaction is often driven by hydrogen bonds between the template's amine/ether groups and the monomer's functional groups.

Selection: The monomer that exhibits the highest binding energy with the template is chosen as the best candidate for synthesis, as it is expected to form the most selective recognition sites in the final polymer. researchgate.netmdpi.com

This computational screening process significantly reduces the time and cost associated with experimental trial-and-error, leading to the more efficient development of high-performance affinity materials. researchgate.net

Table 3: Illustrative Computational Screening of Functional Monomers for MIP Design with a this compound Template (Note: This table is a hypothetical example based on established MIP design protocols.)

Functional MonomerKey Interaction with TemplateCalculated Binding Energy (ΔE, kcal/mol) mdpi.comRank
Methacrylic Acid (MAA)H-bond (Amine H -> Carbonyl O)-8.51
Acrylamide (AAM)H-bond (Amine H -> Carbonyl O)-6.23
4-Vinylpyridine (4-VP)H-bond (Amine H -> Pyridine N)-7.12
AcrylonitrileDipole-dipole-3.44

Analysis of Template-Monomer Interactions in Molecularly Imprinted Polymers

The foundation of a successful molecularly imprinted polymer lies in the formation of a stable complex between the template molecule and the chosen functional monomers prior to polymerization. Computational studies are pivotal in dissecting these non-covalent interactions, which primarily include hydrogen bonds, electrostatic interactions, and van der Waals forces. The strength and geometry of these interactions dictate the affinity and selectivity of the binding sites created in the polymer matrix.

To elucidate these interactions for systems involving phenethylamine (B48288) derivatives, computational models are frequently employed. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on the structurally analogous compound, 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine), offers significant insights. These studies utilize quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the binding energies between the template and a selection of functional monomers.

The binding energy (ΔE) is a critical parameter calculated to quantify the stability of the template-monomer complex. It is derived from the difference between the total energy of the optimized complex and the sum of the energies of the individual, isolated template and monomer molecules. A more negative binding energy signifies a stronger and more stable interaction, which is generally predictive of a more effective imprinting process.

For instance, in a computational study of the closely related homoveratrylamine, the interactions with several common functional monomers were evaluated. The findings from such an analysis provide a strong basis for inferring the behavior of this compound. The primary interaction sites on the this compound molecule are the primary amine group, which can act as a hydrogen bond donor, and the ether oxygen atoms, which can act as hydrogen bond acceptors.

The following table, based on data for the analogous homoveratrylamine, illustrates the calculated binding energies for a 1:4 template-to-monomer complex. This ratio is often found to be optimal for creating a well-defined binding cavity.

Functional MonomerCalculated Binding Energy (ΔE) in Toluene (kcal/mol)Key Interaction Types
Methacrylic Acid (MAA)-45.7Hydrogen Bonding, Electrostatic
4-Vinylpyridine (4-VP)-29.5Hydrogen Bonding, π-π Stacking
1-Vinylimidazole (VIM)-27.8Hydrogen Bonding, Electrostatic
Allylamine (AA)-25.4Hydrogen Bonding

Note: Data presented is for the analogous compound 2-(3,4-dimethoxyphenyl)ethylamine and is used to predict trends for this compound.

From this data, Methacrylic Acid (MAA) is predicted to form the most stable pre-polymerization complex, primarily due to its ability to form strong hydrogen bonds and electrostatic interactions with the amine group of the template. The carboxylic acid group of MAA is a potent hydrogen bond donor and acceptor, facilitating robust complexation.

Applications of 1 3,4 Diethoxyphenyl Ethanamine in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

1-(3,4-Diethoxyphenyl)ethanamine is recognized as a versatile precursor in the synthesis of more complex organic molecules, particularly heterocyclic compounds. Its primary amine and chiral center make it a valuable starting material for constructing pharmacologically relevant scaffolds, most notably tetrahydroisoquinolines (THIQs).

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a prominent feature in a wide range of natural alkaloids and synthetic compounds that exhibit significant biological activities. rsc.org The strategic synthesis of THIQ derivatives is therefore a major focus in drug discovery. The general and well-established methods for constructing the THIQ skeleton from phenylethylamine precursors are the Pictet-Spengler and Bischler-Napieralski reactions.

While specific literature detailing the reaction parameters for this compound is scarce, the synthetic pathways can be illustrated by its close analogue, 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine).

Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) to form the THIQ ring. rsc.org A variant of this method involves first converting the amine into an N-acyl intermediate, which then cyclizes to afford the THIQ derivative. rsc.org

Bischler-Napieralski Reaction: This is another powerful method for THIQ synthesis. It begins with the acylation of the phenylethylamine, followed by a cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate. rsc.org This intermediate is then readily reduced by agents such as sodium borohydride (B1222165) to yield the final 1,2,3,4-tetrahydroisoquinoline. rsc.org

The chirality of this compound can be exploited to produce enantiomerically pure THIQs, which is crucial as different enantiomers of a drug often have vastly different biological effects. The amine can also be used as a chiral resolving agent to separate racemic mixtures of acidic compounds. rsc.org

Table 1: Key Synthetic Reactions for Tetrahydroisoquinoline (THIQ) Synthesis

Reaction Name Description Key Reagents Intermediate
Pictet-Spengler Condensation of a phenylethylamine with an aldehyde/ketone followed by acid-catalyzed cyclization. rsc.org Aldehyde/Ketone, Acid (e.g., BF₃·OEt₂) Schiff base/iminium ion

| Bischler-Napieralski | Cyclization of an N-acyl-β-phenylethylamine derivative. rsc.org | Dehydrating agent (e.g., POCl₃), followed by a reducing agent (e.g., NaBH₄) | 3,4-Dihydroisoquinoline |

Design and Synthesis of Functional Materials

A comprehensive review of scientific literature did not yield specific research findings on the use of this compound in the following areas of functional material design. The information below describes the general principles of these fields.

In polymer chemistry, amines can be incorporated into polymer chains to introduce specific functionalities, such as basicity, sites for further reactions, or adhesive properties. This can be achieved by using amine-containing monomers in polymerization reactions.

Molecularly Imprinted Polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule (the template). The process involves polymerizing functional monomers and a cross-linker around the template molecule. After polymerization, the template is removed, leaving cavities that are complementary in shape, size, and functional group arrangement to the template, allowing for highly selective rebinding. Chiral amines are often used as templates to create MIPs for enantioselective separations.

Materials designed for molecular recognition and separation often rely on creating specific binding sites for a target analyte. As an extension of the principles used in MIPs, surfaces can be functionalized to selectively capture molecules from a mixture. This is a key technology in areas like chromatography, chemical sensing, and purification processes. The selectivity is driven by complementary interactions such as hydrogen bonding, ionic interactions, and shape-fitting between the material and the target molecule.

Amines are widely used to modify the surfaces of materials like glass, metals, and polymers. They can act as coupling agents, forming a durable link between an inorganic substrate and an organic polymer matrix, thereby enhancing adhesion. For example, aminosilanes are frequently used to treat glass surfaces to improve bonding with polyurethane adhesives. The amine groups on the surface can form covalent or strong ionic bonds, leading to more robust composite materials.

Catalytic Applications and Ligand Design

Detailed research on the specific application of this compound in catalysis and ligand design is not available in the reviewed literature. The following outlines the general concepts.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines are a cornerstone of this field, particularly in asymmetric synthesis. They can activate substrates by forming transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively. The catalyst's chiral environment directs the approach of the reactant, leading to the preferential formation of one enantiomer of the product.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula Role/Context
This compound C₁₂H₁₉NO₂ Main subject of the article; building block.
2-(3,4-Dimethoxyphenyl)ethylamine C₁₀H₁₅NO₂ Analogue used for illustrating synthetic methods. rsc.org
Tetrahydroisoquinoline (THIQ) C₉H₁₁N Target heterocyclic scaffold. rsc.orgnih.gov
Sodium borohydride NaBH₄ Reducing agent. rsc.org
Phosphorus oxychloride POCl₃ Dehydrating agent. rsc.org

Research on this compound in Ligand Development for Metal Complexes Remains Undocumented

A thorough review of available scientific literature and patent databases reveals a significant gap in the documented research concerning the application of this compound in the development of ligands for metal complexes. Despite the well-established role of substituted phenethylamines in coordination chemistry, specific studies detailing the synthesis, characterization, and application of ligands derived from this particular compound are not present in the public domain.

The primary amine group and the diethoxyphenyl moiety of this compound suggest its potential as a building block for various types of ligands, including Schiff bases, which are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. These ligands are known to coordinate with a wide range of metal ions, forming stable complexes with potential applications in catalysis, materials science, and medicinal chemistry.

However, the absence of specific research findings prevents a detailed discussion on its role in the formation of metal complexes. There is no available data on the types of metal ions it may coordinate with, the resulting coordination geometries, or the properties and potential applications of such complexes.

While the broader field of phenethylamine (B48288) derivatives in coordination chemistry is rich with examples, the specific use of this compound as a ligand precursor is an area that appears to be unexplored or, at a minimum, not reported in accessible scientific literature. Further research would be necessary to elucidate the potential of this compound in the development of novel metal complexes and their subsequent applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3,4-Diethoxyphenyl)ethanamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised for aerosolized particles .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
  • Waste Disposal : Segregate waste in labeled, sealed containers and dispose via certified hazardous waste services to prevent environmental contamination .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use emergency eyewash stations .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Reductive Amination : React 3,4-diethoxybenzaldehyde with nitroethane under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the intermediate, followed by reduction to the primary amine .
  • Gabriel Synthesis : Use phthalimide-protected intermediates to avoid side reactions, followed by hydrolysis to release the amine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) be utilized to characterize this compound?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for aromatic protons (δ 6.5–7.0 ppm, doublets), ethoxy groups (δ 1.3–1.5 ppm, triplets), and amine protons (δ 1.8–2.2 ppm, broad singlet).
  • ¹³C NMR : Confirm ethoxy carbons (δ 60–70 ppm) and aromatic carbons (δ 110–150 ppm) .
  • IR Spectroscopy : Identify N-H stretches (3300–3500 cm⁻¹) and C-O-C ether vibrations (1250–1050 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP or M06-2X for accurate thermochemical data, as they incorporate exact exchange to improve atomization energy predictions .
  • Basis Sets : Employ 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.
  • Output Analysis : Calculate HOMO-LUMO gaps to assess reactivity and electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) at low temperature (100 K) to minimize thermal motion .
  • Refinement : Apply SHELXL for structure solution, incorporating restraints for disordered ethoxy groups. Validate with R-factor convergence (<5%) and residual density maps .
  • Validation Tools : Cross-check with PLATON or Mercury to detect symmetry errors or missed hydrogen bonds .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the phenyl ring or amine group to modulate lipophilicity and binding affinity .
  • Assays : Test derivatives in vitro (e.g., receptor-binding assays) and correlate with computational docking results (AutoDock Vina) to identify key interactions.
  • Data Interpretation : Use QSAR models to predict bioavailability and toxicity, prioritizing derivatives with balanced LogP (1–3) and low hepatotoxicity risk .

Q. What advanced chromatographic methods improve the separation of this compound from complex mixtures?

  • Methodological Answer :

  • HPLC Conditions : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Detect at 254 nm .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) for fragmentation patterns .

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